Par-1(1-6)(mouse,rat)

Description

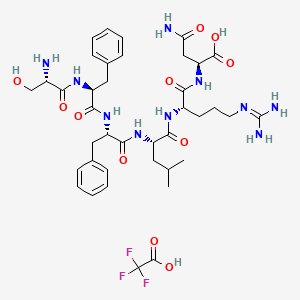

PAR-1(1-6)(mouse,rat) (CAS: 140436-67-5) is a synthetic peptide corresponding to residues 1–6 of the protease-activated receptor 1 (PAR-1) tethered ligand domain. PAR-1, a G protein-coupled receptor, is activated via proteolytic cleavage by serine proteases like thrombin, exposing a tethered ligand that binds intramolecularly to induce downstream signaling . This peptide selectively mimics the thrombin-cleaved PAR-1 ligand, enabling targeted investigation of PAR-1-mediated pathways in mouse and rat models. PAR-1(1-6) is widely used to study roles in inflammation, vascular regulation, and cancer progression .

Properties

Molecular Formula |

C39H55F3N10O11 |

|---|---|

Molecular Weight |

896.9 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C37H54N10O9.C2HF3O2/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22;3-2(4,5)1(6)7/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42);(H,6,7)/t24-,25-,26-,27-,28-,29-;/m0./s1 |

InChI Key |

NTVASBVJSJIDKA-IGCYJKAMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Par-1(1-6)(mouse,rat) involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods

Industrial production of Par-1(1-6)(mouse,rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Par-1(1-6)(mouse,rat) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA)

Purification: High-performance liquid chromatography (HPLC)

Major Products Formed

The major product formed from the synthesis of Par-1(1-6)(mouse,rat) is the hexapeptide itself, with a molecular formula of C37H54N10O9 and a molecular weight of 782.89 .

Scientific Research Applications

Par-1(1-6)(mouse,rat) has a wide range of scientific research applications:

Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.

Mechanism of Action

Par-1(1-6)(mouse,rat) exerts its effects by acting as an agonist of proteinase-activated receptor 1 (PAR1). Upon binding to PAR1, it induces a conformational change that activates intracellular signaling pathways. This activation leads to various cellular responses, including increased mitogenesis and expression of the insulin-like growth factor 1 receptor (IGF-1R) in vascular smooth muscle cells . The signaling pathways involved include those mediated by G proteins and protein tyrosine kinases .

Comparison with Similar Compounds

Table 1: Key Features of PAR-1(1-6) and Related Compounds

Key Insights:

- Selectivity: PAR-1(1-6) and TFLLR-NH₂ are PAR-1-specific, while ML354 targets PAR-3. Vorapaxar and BMS-197525 exhibit high PAR-1 affinity but differ in structure (non-peptide vs. peptide-mimetic).

- Mechanism : PAR-1(1-6) acts as a partial agonist, whereas Vorapaxar and BMS-197525 block thrombin-induced platelet activation. TFLLR-NH₂ fully activates PAR-1, influencing chloride transport in the colon.

- Therapeutic Potential: Vorapaxar reduces cardiovascular events but increases bleeding risk, whereas PAR-1(1-6) is primarily a research tool for mechanistic studies.

Functional Outcomes in Disease Models

Inflammation and Vascular Regulation

- PAR-1(1-6): Enhances endothelial dysfunction and vasorelaxation in aortic models. In gastric cancer, PAR-1 overexpression correlates with metastasis and poor prognosis.

- Vorapaxar : Reduces coagulation-driven inflammation in sepsis models but lacks efficacy in umbilical artery tone modulation.

- TFLLR-NH₂ : Inhibits neurally evoked chloride secretion in mouse colon via PAR-1 activation, highlighting tissue-specific effects.

Neurological and Oncological Roles

- PAR-1(1-6) : Mediates thrombin preconditioning in Parkinson’s disease (PD) models, showing dual neuroprotective/neurotoxic effects depending on timing.

Research Findings and Clinical Implications

Mechanistic Insights

- PAR-1(1-6) regulates laminar shear stress-induced endothelial signaling, influencing F-actin polymerization and focal adhesion kinase (FAK) phosphorylation.

- In contrast, Vorapaxar disrupts thrombin-PAR-1 interactions, reducing platelet aggregation but increasing bleeding risk due to off-target effects.

Context-Dependent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.